molecular formula C11H11NOS B13189915 1-(1H-Indol-2-ylsulfanyl)propan-2-one

1-(1H-Indol-2-ylsulfanyl)propan-2-one

Cat. No.: B13189915
M. Wt: 205.28 g/mol
InChI Key: AXVDHSNHTCGRTK-UHFFFAOYSA-N
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Description

1-(1H-Indol-2-ylsulfanyl)propan-2-one is a chemical compound with the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.28 g/mol . This compound features an indole ring, which is a common structural motif in many biologically active molecules. The presence of the indole ring makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-2-ylsulfanyl)propan-2-one typically involves the reaction of indole-2-thiol with a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indol-2-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1H-Indol-2-ylsulfanyl)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-Indol-2-ylsulfanyl)propan-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

1-(1H-Indol-2-ylsulfanyl)propan-2-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a sulfanyl group attached to the indole ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-(1H-indol-2-ylsulfanyl)propan-2-one

InChI

InChI=1S/C11H11NOS/c1-8(13)7-14-11-6-9-4-2-3-5-10(9)12-11/h2-6,12H,7H2,1H3

InChI Key

AXVDHSNHTCGRTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC2=CC=CC=C2N1

Origin of Product

United States

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